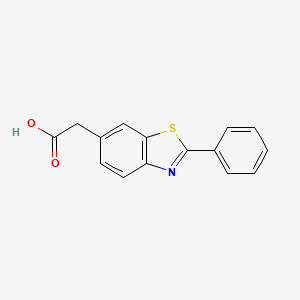
6-Benzothiazoleacetic acid, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazoleacetic acid, 2-phenyl- is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzothiazoleacetic acid, 2-phenyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal catalyst like copper .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity. For example, the use of ionic liquids as solvents and catalysts has been shown to be effective in the synthesis of benzothiazole compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzothiazoleacetic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .
Applications De Recherche Scientifique
6-Benzothiazoleacetic acid, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Benzothiazole derivatives have shown promise as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mécanisme D'action
The mechanism of action of 6-Benzothiazoleacetic acid, 2-phenyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzoxazole: Exhibits similar biological activities but has a different heterocyclic structure.
Uniqueness: 6-Benzothiazoleacetic acid, 2-phenyl- stands out due to its unique combination of a benzothiazole ring with a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propriétés
Numéro CAS |
36782-39-5 |
|---|---|
Formule moléculaire |
C15H11NO2S |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Clé InChI |
DGIRRQAONAAJCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
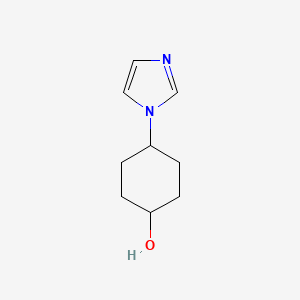
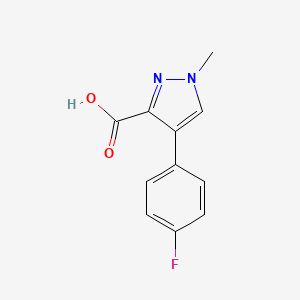
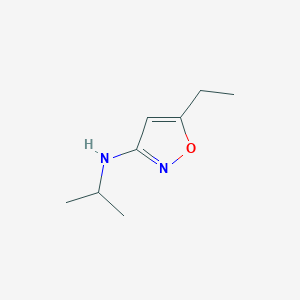
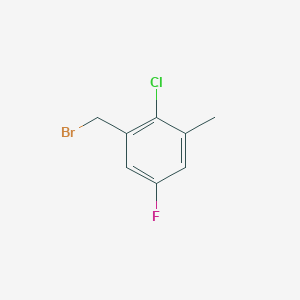

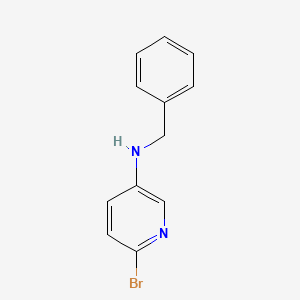
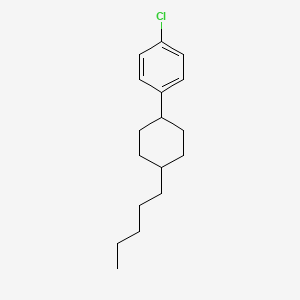

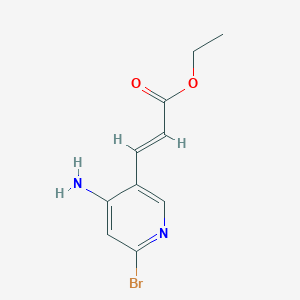
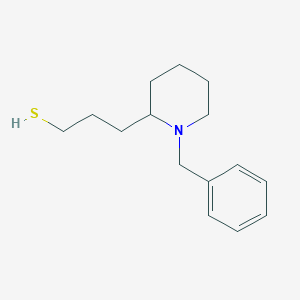
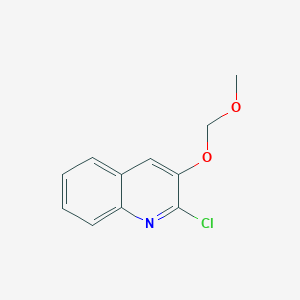

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
